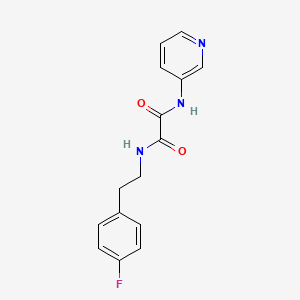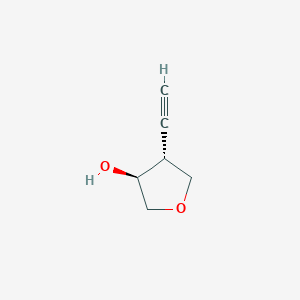
3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The molecule also has a morpholino group, a sulfur atom, and a 4-chlorobenzyl group attached to the quinazolinone core .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by the introduction of the morpholino, thioxo, and 4-chlorobenzyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a morpholino ring, a thioxo group (sulfur atom), and a 4-chlorobenzyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The quinazolinone core might be involved in various reactions, especially if activated by the adjacent thioxo group. The morpholino group might participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thioxo group and the morpholino group) would influence its properties .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial and Anticonvulsant Properties : Thioxoquinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. A series of novel derivatives demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. Additionally, certain compounds showed potent anticonvulsant activity, highlighting their potential therapeutic applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitubercular and Antibacterial Activities : Another study on quinazolinone analogs substituted with benzothiophene revealed good yields and characterized by various spectral analyses. These compounds exhibited significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and some displayed notable antitubercular activity against the Mycobacterium tuberculosis H37Rv strain (Rao & Subramaniam, 2015).
Anticancer Potential : The exploration into 4-anilinoquinazolines led to the identification of a potent apoptosis inducer and an efficacious anticancer agent, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrating significant potential in human breast cancer models and featuring high blood-brain barrier penetration (Sirisoma et al., 2009).
Corrosion Inhibition : A study evaluated the corrosion inhibition effectiveness of quinazolinone and pyrimidinone molecules on mild steel in acidic media. Through density functional theory and molecular dynamics simulations, the research illustrated how these compounds interact with metal surfaces to prevent corrosion, showcasing their utility in industrial applications (Saha et al., 2016).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form 3-(4-chlorophenyl)-2-aminothiophene. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester. The ester is then cyclized with morpholine to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophenol", "ethyl acetoacetate", "morpholine" ], "Reaction": [ "4-chlorobenzaldehyde + 2-aminothiophenol -> 3-(4-chlorophenyl)-2-aminothiophene", "3-(4-chlorophenyl)-2-aminothiophene + ethyl acetoacetate -> 3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester", "3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester + morpholine -> 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" ] } | |
Numéro CAS |
689766-93-6 |
Formule moléculaire |
C19H18ClN3O2S |
Poids moléculaire |
387.88 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-3-1-13(2-4-14)12-23-18(24)16-11-15(22-7-9-25-10-8-22)5-6-17(16)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26) |
Clé InChI |
OMVBRPANJTYVJZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



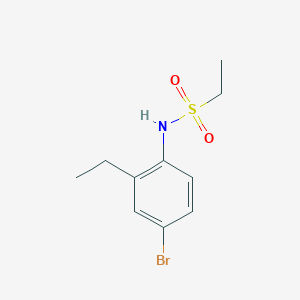

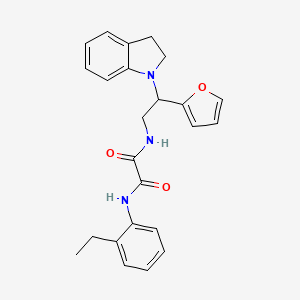
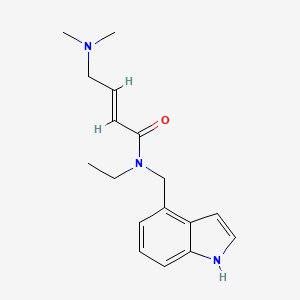
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2644153.png)
![5-(4-ethylphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2644155.png)
![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2644156.png)
![1-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2644159.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2644161.png)
![7-(4-chlorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2644162.png)
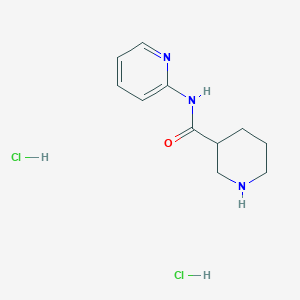
![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)
